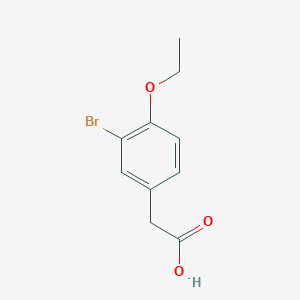

2-(3-Bromo-4-ethoxyphenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

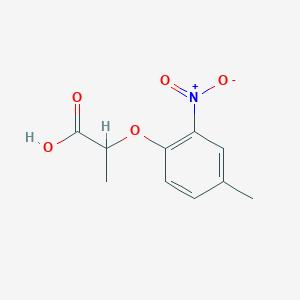

The synthesis of related compounds involves regioselective bromination, as seen in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromine in acetic acid was used to achieve a high yield of 84% . This suggests that a similar approach could be applied to synthesize the ethoxy variant of the compound by substituting the methoxy group with an ethoxy group.

Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid shows that the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . This indicates that the ethoxy variant would likely have a similar planarity between the ethoxy group and the phenyl ring, with a comparable tilt for the acetic acid substituent.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the behavior of similar compounds. For instance, 3-Bromoacetyl-7-methoxycoumarin reacts readily with carboxylic acids to form fluorescent derivatives . This suggests that the bromo and ethoxy substituents on the phenyl ring of 2-(3-Bromo-4-ethoxyphenyl)acetic acid may also influence its reactivity in forming derivatives or participating in electrophilic substitution reactions, as observed in the bromination kinetics of methoxycarbonyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromo-4-ethoxyphenyl)acetic acid can be extrapolated from the properties of structurally similar compounds. The presence of electron-donating and electron-withdrawing groups, such as the ethoxy and bromo substituents, will affect the compound's acidity, solubility, and spectral properties. For example, compounds with electron-releasing groups exhibit bathochromic shifts in acid solutions , and the presence of a bromo substituent indicates electron-withdrawing characteristics that could influence the compound's acidity and reactivity .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study described a 7-step procedure for synthesizing enantiomerically pure diarylethanes, starting from related compounds. This highlights the potential of 2-(3-Bromo-4-ethoxyphenyl)acetic acid in the synthesis of complex organic molecules (Zhang et al., 2014).

- Another research focused on the regioselective bromination of 4-methoxyphenylacetic acid, which is structurally similar to 2-(3-Bromo-4-ethoxyphenyl)acetic acid, highlighting the compound's relevance in creating structurally specific molecules (Guzei, Gunderson & Hill, 2010).

Biological and Pharmacological Applications

- A study on the in vivo metabolism of a psychoactive phenethylamine in rats identified several metabolites, including compounds structurally related to 2-(3-Bromo-4-ethoxyphenyl)acetic acid. This suggests potential applications in pharmacokinetics and drug metabolism studies (Kanamori et al., 2002).

- Research on new heterobifunctional reagents for the coupling of peptides to liposomes included compounds structurally similar to 2-(3-Bromo-4-ethoxyphenyl)acetic acid. This indicates its potential use in bioconjugation and vaccine development (Frisch, Boeckler & Schuber, 1996).

Antioxidant Properties

- Studies on the marine red alga Rhodomela confervoides isolated bromophenols structurally related to 2-(3-Bromo-4-ethoxyphenyl)acetic acid, demonstrating significant antioxidant activities. This suggests potential applications in the development of natural antioxidants (Li et al., 2011); (Li et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

2-(3-bromo-4-ethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAXFPLSLBPYOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-4-ethoxyphenyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)

![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)